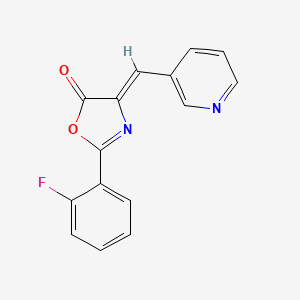![molecular formula C14H16N2O3S2 B5459464 N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide](/img/structure/B5459464.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the family of sulfonamides. It has been found to have potential applications in the field of medicine, particularly in cancer research.
Mécanisme D'action
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a key role in the regulation of pH levels in cancer cells, and its inhibition by N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide leads to a decrease in pH levels and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and decrease in pH levels in cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on healthy cells. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain contexts.
Orientations Futures
There are several potential future directions for the use of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in scientific research. One area of focus is the development of new cancer therapies that incorporate N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide. Another area of focus is the investigation of the potential anti-inflammatory and anti-oxidant effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in other contexts, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and administration of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in order to improve its efficacy and safety.
Méthodes De Synthèse
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide can be synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarboxylic acid with 4-aminobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with dimethylamine to form N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide. Other methods of synthesis include the reaction of 5-methyl-3-thiophenecarboxylic acid with 4-(dimethylamino)sulfonylphenyl isocyanate.
Applications De Recherche Scientifique
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide has been found to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Studies have shown that N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-8-11(9-20-10)14(17)15-12-4-6-13(7-5-12)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCVXUCPQGLZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
![13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-N-phenyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B5459436.png)

![(2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5459446.png)
![4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5459453.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)
![tert-butyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5459470.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5459472.png)
![7-acetyl-N~4~-(1H-imidazol-2-ylmethyl)-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5459475.png)